molecular formula C20H21N3O2S2 B3017761 (2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897487-41-1

(2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3017761
CAS No.: 897487-41-1
M. Wt: 399.53
InChI Key: CXBMOWMNPWFLKG-SOFGYWHQSA-N
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Description

(2E)-1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one (CAS# 897487-41-1) is a complex synthetic organic compound with a molecular formula of C20H21N3O2S2 and a molecular weight of 399.53 g/mol. This molecule is a hybrid structure that incorporates several pharmacologically significant moieties, including a methoxy- and methyl-substituted benzothiazole ring, a piperazine group, and a thiophene-based propenone chain. This unique architecture contributes to interesting chemical properties, such as good thermal stability and solubility in polar organic solvents . The presence of the thiophene group can facilitate π-π interactions, while the benzothiazole-piperazine system is often associated with potential pharmacological activity . As such, this compound serves as a promising scaffold in medicinal chemistry and drug discovery for the development of new therapeutic agents, due to its capacity to modulate interactions with biological targets . The product is supplied with a defined synthetic process ensuring high reproducibility and is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use. Researchers can obtain this compound in various quantities, with purity guaranteed at 90% or higher .

Properties

IUPAC Name

(E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-14-5-7-16(25-2)18-19(14)27-20(21-18)23-11-9-22(10-12-23)17(24)8-6-15-4-3-13-26-15/h3-8,13H,9-12H2,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBMOWMNPWFLKG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 4-methoxy-7-methyl-2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine to form the intermediate compound.

    Thiophene Addition: Finally, the intermediate is coupled with a thiophene derivative through a condensation reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Key References
Target Compound 1,3-Benzothiazole + Piperazine 4-Methoxy, 7-methyl on benzothiazole; thiophen-2-yl enone ~439.5* N/A
(8e) in 1,3-Benzothiazole + Piperazine 4,7-Dimethoxy on benzothiazole; pyridin-2-yl propanol 405.4
(4e) in Chromenone + Piperazine 7-Methoxy chromenone; 2-hydroxybenzyl on piperazine 488.5
Compound in Naphthyl + Piperazine 4-Methoxy naphthalene; pyridin-2-yl enone 429.5
(I) in Pyrazole Chalcone 4-Bromophenyl enone; 4-methoxyphenyl pyrazole 476.3
Compound in 1,3-Benzothiazole + Piperazine 6-Fluoro on benzothiazole; 4-methoxyphenyl thioether 431.6

*Calculated based on molecular formula.

Key Observations:
  • Benzothiazole vs. Other Cores : The target compound’s benzothiazole core is shared with compounds in and . Modifications like 4-methoxy-7-methyl (target) vs. 4,7-dimethoxy () or 6-fluoro () influence electronic and steric properties .
  • Piperazine Linker : All analogs utilize a piperazine bridge, but terminal groups vary (e.g., pyridine in vs. thiophene in the target). Piperazine enhances solubility and enables hydrogen bonding .
  • Enone System: The α,β-unsaturated ketone in the target is analogous to chalcones () but differs in terminal groups (thiophene vs. bromophenyl) .

Spectral Data Comparison

Compound IR (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) References
Target Expected: ~1650 (C=O enone), ~1590 (C=N benzothiazole) 2.6–2.8 (piperazine CH₂), 3.8–4.0 (OCH₃), 6.5–7.5 (thiophene) N/A
(8e) in [1] 3422 (O–H), 1596 (C=N) 1.49–1.71 (OH), 3.47 (OCH₃), 6.8–8.0 (pyridine)
(4e) in [3] N/A 3.8 (OCH₃), 6.9–7.5 (chromenone and benzyl protons)

The target’s spectral profile would resemble (8e) due to shared benzothiazole and piperazine motifs but differ in the thiophene vs. pyridine signals.

Biological Activity

The compound (2E)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O2S2C_{22}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of 421.5 g/mol. It contains a benzothiazole moiety, a piperazine ring, and a thiophene group, which are known to contribute to various biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing benzothiazole and piperazine scaffolds have been reported to show promising activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines:

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-70.48
Compound BHCT-1160.19
This compoundMCF-7TBDTBD

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Similar benzothiazole derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease:

CompoundEnzyme TargetIC50 Value (µM)Reference
Compound CAChE6.28 ± 0.003
Compound DUrease1.21 ± 0.005

These results indicate that the compound may have therapeutic applications in treating conditions related to these enzymes, such as Alzheimer's disease and gastric ulcers.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating caspases and modulating p53 expression levels.
  • Enzyme Interaction : The structural components of the compound allow it to interact with active sites of enzymes like AChE and urease, inhibiting their functions effectively.
  • Cell Cycle Arrest : Flow cytometry studies have shown that similar compounds can cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical settings:

  • Study on MCF-7 Cells : A derivative similar to the target compound was tested on MCF-7 cells, showing an IC50 value significantly lower than doxorubicin, indicating greater potency as an anticancer agent.
  • In Vivo Studies : Preliminary in vivo studies on animal models using related benzothiazole derivatives demonstrated reduced tumor growth rates compared to control groups.

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis involves multi-step protocols, including:

  • Condensation : Reacting intermediates like 4-substituted phenyl-1,3-thiazol-2-amines with benzoxazinone derivatives under reflux in ethanol (70–80°C, 6–8 hours) .
  • Cyclization : Using bromine as a catalyst for thiazole ring formation .
  • Purification : Recrystallization from DMF–EtOH (1:1) mixtures to achieve >95% purity . Key yields: 65–80% for final steps, confirmed by spectral analysis (¹H/¹³C NMR, FT-IR) .

Q. How to characterize the compound’s structural and stereochemical configuration?

  • Single-crystal X-ray diffraction : Resolve the (2E)-configuration and piperazine-thiophene spatial arrangement. Parameters: Mo-Kα radiation (λ = 0.71073 Å), R factor = 0.058, data-to-parameter ratio = 14.1 .
  • NMR/MS : Confirm methoxy (δ 3.8–4.1 ppm in ¹H NMR) and benzothiazole (m/z 320–340 in MS) groups .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for biological activity?

  • Substituent modification : Vary methoxy, methyl (benzothiazole), and thiophene groups to assess anti-mycobacterial activity (e.g., IC₅₀ values against M. tuberculosis H37Rv) .
  • Assay design : Use microplate Alamar Blue assays (minimum inhibitory concentration, MIC) under aerobic conditions (37°C, 7 days) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Variables to control :
FactorImpact Example
Substituent position4-Methoxy vs. 7-methyl on benzothiazole alters lipophilicity (logP) and target binding .
Assay conditionsAerobic vs. hypoxic models for tuberculosis activity (MIC differences >2-fold) .

Q. What computational methods predict reactivity and target interactions?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (∆E ≈ 4.2 eV) for charge-transfer properties .
  • Molecular docking : Use AutoDock Vina to model binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK; binding affinity ≤−8.5 kcal/mol) .

Q. How to ensure enantiomeric purity during synthesis?

  • Chiral chromatography : Use Chiralpak IA columns (hexane:isopropanol = 90:10, 1 mL/min) to separate (E)-isomers.
  • Circular Dichroism (CD) : Validate purity via Cotton effects at 250–300 nm (Δε ≥ 1.5) .

Q. How to optimize reaction yields for scaled synthesis?

  • Parameter screening :
ConditionOptimal Range
CatalystBromine (0.5–1.0 equiv.)
SolventEthanol > DMF (polar aprotic solvents reduce byproducts)
Temperature70–80°C (lower temps favor selectivity)

Q. What challenges arise in X-ray crystallography for this compound?

  • Crystal quality : Slow evaporation from DCM/hexane (1:3) yields diffraction-quality crystals (0.2 × 0.2 × 0.1 mm³).
  • Data collection : High redundancy (≥4) mitigates weak diffraction from flexible piperazine-thiophene bonds .

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